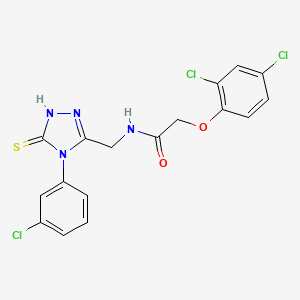

N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl3N4O2S/c18-10-2-1-3-12(6-10)24-15(22-23-17(24)27)8-21-16(25)9-26-14-5-4-11(19)7-13(14)20/h1-7H,8-9H2,(H,21,25)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLVTFMQZLYEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=NNC2=S)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that belongs to the class of thiazole and triazole derivatives. Its unique structural features, including a thioxo group and a triazole ring, suggest potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by:

- Thioxo group : Contributes to its reactivity and potential biological interactions.

- Triazole ring : Known for its role in various pharmacological activities.

- Chlorophenyl and dichlorophenoxy groups : These substitutions may influence the compound's lipophilicity and biological target interactions.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound demonstrate notable anticancer properties. For instance:

- Compounds with thiazole and triazole moieties have shown significant anti-proliferative effects against various cancer cell lines. For example, derivatives with similar thioxo groups have been reported with IC50 values indicating effective inhibition of cell growth in tumor models .

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 6.2 | HCT116 |

| Compound B | 27.3 | T47D |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Similar compounds have exhibited:

- Moderate to high activity against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Inhibition of Tubulin Polymerization : Similar compounds have shown efficacy in disrupting microtubule dynamics, leading to apoptosis in cancer cells .

- Protein Interactions : Preliminary studies suggest that it may interact with proteins involved in cancer pathways or microbial resistance mechanisms through molecular docking studies.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Evren et al. (2019) : Developed thiazole derivatives that demonstrated strong selectivity against A549 lung adenocarcinoma cells. The structure–activity relationship (SAR) indicated that specific substitutions significantly enhance cytotoxicity .

- Activity Against Bacterial Strains : Research on 1,2,4-triazole derivatives showed promising results against various strains of bacteria, indicating potential applications in antimicrobial therapy .

Scientific Research Applications

Anticancer Activity

Recent studies suggest that this compound may serve as a lead for developing new anticancer agents. The structural components are believed to interact with proteins involved in cancer pathways, potentially inhibiting tumor growth. Preliminary interaction studies using molecular docking techniques have indicated promising binding affinities with target proteins .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Its structural similarities to other known antimicrobial compounds suggest it may possess activity against various pathogens. The dual functionality of the thioxo and triazole groups may enhance its efficacy against resistant strains.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of triazole compounds similar to N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide. These derivatives were evaluated for their anticancer and antibacterial activities using various assays. Results indicated that modifications to the thioxo and triazole moieties significantly influenced biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to assess the binding interactions between this compound and specific cancer-related proteins. The results revealed that the compound binds effectively to the active sites of target proteins involved in cell proliferation and apoptosis, suggesting a mechanism through which it may exert its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Triazole Derivatives

The compound is compared to two structurally related triazole-acetamide derivatives from recent literature ():

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a)

Key structural differences include:

- Triazole Core : The target compound contains a 1,2,4-triazole ring with a thioxo group, while 6m and 7a feature 1,2,3-triazole rings without sulfur substitution. The 1,2,4-triazole system may exhibit different tautomeric behavior and electron distribution compared to 1,2,3-triazole derivatives.

- Substituents: The target compound’s acetamide is linked to a 2,4-dichlorophenoxy group, whereas 6m and 7a incorporate naphthalen-1-yloxy or naphthalen-2-yloxy moieties. The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl (6m) and unsubstituted phenyl (7a) groups.

Spectral and Physicochemical Properties

A comparison of IR and HRMS data (Table 1) highlights distinct spectral features:

- IR Analysis : The target compound’s thioxo group would generate a characteristic C=S stretch (~1250 cm⁻¹), absent in 6m and 7a. The C=O stretch (~1675–1678 cm⁻¹) is consistent across all compounds, confirming the acetamide linkage. Chlorine substituents in the target compound and 6m produce distinct C–Cl peaks (~750–800 cm⁻¹) .

- Molecular Weight : The target compound’s higher molecular weight (463.7 vs. 392.85 for 6m) reflects its additional chlorine atoms and sulfur substitution.

Implications for Bioactivity

- Hydrogen Bonding : The thioxo group may serve as a hydrogen-bond acceptor, a feature absent in 1,2,3-triazole derivatives like 6m and 7a.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.